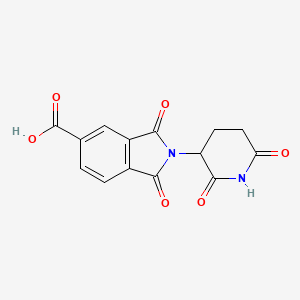
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt involves the reaction of anthraquinone derivatives with aromatic amines. The process typically includes sulfonation and amination steps under controlled conditions to ensure the correct substitution pattern on the anthraquinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It is reduced to a colorless form, which is the basis for its use as a redox indicator.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or ascorbic acid are used.
Substitution: Electrophilic reagents like nitronium ions or halogens are employed under acidic conditions.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: The reduced, colorless form of the compound.
Substitution: Substituted anthraquinone derivatives.
科学的研究の応用
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt is extensively used in:
Chemistry: As a redox indicator in various analytical techniques.
Biology: To measure cell viability, proliferation, and metabolic activity.
Medicine: In cytotoxicity assays to evaluate the efficacy of drugs, particularly in cancer research.
Industry: As a dye in textiles and as a marker in various industrial processes.
作用機序
The compound exerts its effects through a redox mechanism. When introduced into a biological or chemical system, it undergoes reduction, leading to a color change from blue to pink. This change is due to the reduction of the anthraquinone moiety to a hydroquinone form. The molecular targets include cellular reductases that facilitate this reduction process .
類似化合物との比較
Similar Compounds
Resazurin: Another redox indicator used for similar purposes.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Used in cell viability assays but with a different mechanism of action.
XTT (2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT but more soluble.
Uniqueness
Methane, bis(4-((4-amino-3-sulfo-1-anthraquinonyl)amino)phenyl)-, disodium salt is unique due to its high water solubility and the distinct color change it undergoes upon reduction. This makes it particularly useful in aqueous environments and for real-time monitoring of cellular processes .
特性
CAS番号 |
12237-86-4 |
|---|---|
分子式 |
C41H26N4Na2O10S2 |
分子量 |
844.8 g/mol |
IUPAC名 |
disodium;1-amino-4-[4-[[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]phenyl]methyl]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C41H28N4O10S2.2Na/c42-36-30(56(50,51)52)18-28(32-34(36)40(48)26-7-3-1-5-24(26)38(32)46)44-22-13-9-20(10-14-22)17-21-11-15-23(16-12-21)45-29-19-31(57(53,54)55)37(43)35-33(29)39(47)25-6-2-4-8-27(25)41(35)49;;/h1-16,18-19,44-45H,17,42-43H2,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 |
InChIキー |
RISWUWJFSHOUBJ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B3418308.png)

